molecular formula C14H15NO4 B15108894 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid CAS No. 6342-52-5

2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B15108894
CAS No.: 6342-52-5
M. Wt: 261.27 g/mol
InChI Key: VOIQBDVXRGVEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative with a complex structure that includes a dimethoxymethyl group, a methyl group, and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-(Dimethoxymethyl)-3-methylquinoline-4-carboxylic acid, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    Quinoxaline: Another related compound with diverse applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxymethyl group and the carboxylic acid group allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

6342-52-5

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-(dimethoxymethyl)-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-8-11(13(16)17)9-6-4-5-7-10(9)15-12(8)14(18-2)19-3/h4-7,14H,1-3H3,(H,16,17)

InChI Key

VOIQBDVXRGVEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C(OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.